molecular formula C16H13NO2 B1681160 3-(2-Methoxy-benzylidene)-3H-indol-2-ol CAS No. 186611-04-1

3-(2-Methoxy-benzylidene)-3H-indol-2-ol

Cat. No. B1681160
M. Wt: 251.28 g/mol
InChI Key: NEQZEVOPIKSAJP-RAXLEYEMSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Electrophilic Substitution and Cyclization Reactions

Research has demonstrated the intermediacy of related indolenines in electrophilic substitution reactions, specifically in the benzylation of 3-substituted indoles, leading to compounds like 3-Benzyl-2-p-methoxybenzylindole. This process involves cyclization reactions offering insights into the synthesis of complex heterocyclic structures, such as 1,4-dihydro-2,3-benzcarbazole, through electrophilic substitution at the indole's 2-position, which is an indirect process facilitated by certain intermediates (Biswas & Jackson, 1969).

Synthesis of α,β-Unsaturated Carbonyl Compounds

Another application involves the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, a class of compounds that are synthesized using methyl 3-methoxyacrylate and related substrates. This method highlights the compound's utility in creating functionalized indoles, which are significant in various synthetic chemistry applications (Wang & Ikemoto, 2005).

Regiocontrolled Coupling Reactions

The compound also finds application in regiocontrolled coupling reactions, as demonstrated by the oxidative two-way regiocontrolled coupling with indoles. This process, facilitated by phenyliodine(III) diacetate oxidation, results in the formation of arylindoles, showcasing the role of 3-(2-Methoxy-benzylidene)-3H-indol-2-ol in synthesizing complex organic frameworks with potential pharmaceutical relevance (Sawama et al., 2022).

Modulation of Dual Emission in Fluorescent Dyes

Furthermore, related compounds like 3-Hydroxychromones, which share structural similarities, are used in the modulation of solvent-dependent dual emission in fluorescent dyes. These applications are crucial for developing molecular sensors and studying the effects of substituents on the photophysical properties of fluorescent compounds (Klymchenko et al., 2003).

Synthesis of Novel Indole Derivatives

Additionally, the synthesis of novel indole derivatives, including those incorporating the 3-(2-Methoxy-benzylidene)-3H-indol-2-ol framework, is essential for creating compounds with potential biological activities. These synthetic strategies contribute to the development of new pharmaceuticals and materials with enhanced properties (Wang et al., 2016).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.


properties

IUPAC Name

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQZEVOPIKSAJP-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Methoxy-benzylidene)-3H-indol-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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